REACTION_CXSMILES
|
[Cl-].[Cl-].[Ca+2].O.[N+:5]([C:8]1[C:14]([F:15])=[C:13]([F:16])[C:12]([F:17])=[C:11]([F:18])[C:9]=1[NH2:10])([O-])=O.C1C=CC=CC=1>CCO.[Zn].CCOC(C)=O>[F:15][C:14]1[C:8]([NH2:5])=[C:9]([NH2:10])[C:11]([F:18])=[C:12]([F:17])[C:13]=1[F:16] |f:0.1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(N)C(=C(C(=C1F)F)F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated m
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The Zn was removed by vacuum filtration
|
Type
|
WASH
|
Details
|
the Zn rinsed with EtOH (30 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was rotary evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 20 mL Et2O
|
Type
|
WASH
|
Details
|
the solution washed with 2×15 mL H2O and 15 mL
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4) and vacuum
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was rotary evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=C(C1F)F)F)N)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 396.6 mg | |
YIELD: PERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |